molecular formula C14H17N3O3 B8213173 tert-Butyl 3-((2-cyanopyridin-4-yl)oxy)azetidine-1-carboxylate

tert-Butyl 3-((2-cyanopyridin-4-yl)oxy)azetidine-1-carboxylate

Cat. No.: B8213173
M. Wt: 275.30 g/mol
InChI Key: KDHAHWKPPGZXFS-UHFFFAOYSA-N
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Description

tert-Butyl 3-((2-cyanopyridin-4-yl)oxy)azetidine-1-carboxylate is an organic compound that features a tert-butyl ester group, a cyanopyridine moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((2-cyanopyridin-4-yl)oxy)azetidine-1-carboxylate typically involves the reaction of 2-cyanopyridine with azetidine-1-carboxylate under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((2-cyanopyridin-4-yl)oxy)azetidine-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the cyanopyridine moiety.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.

Major Products Formed

    Substitution Reactions: Products vary based on the nucleophile used, resulting in derivatives with different functional groups.

    Hydrolysis: The major product is the corresponding carboxylic acid.

    Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-((2-cyanopyridin-4-yl)oxy)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((2-cyanopyridin-4-yl)oxy)azetidine-1-carboxylate is not fully elucidated, but it is believed to involve interactions with specific molecular targets and pathways. The cyanopyridine moiety may play a role in binding to biological receptors or enzymes, while the azetidine ring could influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-((2-cyanopyridin-4-yl)oxy)pyrrolidine-1-carboxylate
  • tert-Butyl 3-((2-cyanopyridin-4-yl)oxy)piperidine-1-carboxylate
  • tert-Butyl 3-((2-cyanopyridin-4-yl)oxy)morpholine-1-carboxylate

Uniqueness

tert-Butyl 3-((2-cyanopyridin-4-yl)oxy)azetidine-1-carboxylate is unique due to the presence of the azetidine ring, which imparts distinct steric and electronic properties compared to its analogs with larger ring systems

Properties

IUPAC Name

tert-butyl 3-(2-cyanopyridin-4-yl)oxyazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-14(2,3)20-13(18)17-8-12(9-17)19-11-4-5-16-10(6-11)7-15/h4-6,12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHAHWKPPGZXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=CC(=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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